molecular formula C18H22N2O2 B2428645 N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide CAS No. 1311893-97-6

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide

Numéro de catalogue B2428645
Numéro CAS: 1311893-97-6
Poids moléculaire: 298.386
Clé InChI: DVULINQSNRZUQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide, also known as CX-5461, is a small molecule inhibitor that is currently being studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are continuing to explore its potential applications.

Mécanisme D'action

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide selectively inhibits RNA polymerase I by binding to a specific site on the enzyme. This binding prevents the enzyme from transcribing ribosomal RNA, which is required for the production of ribosomes. Without functional ribosomes, cancer cells are unable to synthesize proteins and undergo cell division, leading to cell death.
Biochemical and Physiological Effects
In preclinical studies, N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide has been shown to induce apoptosis in cancer cells, reduce tumor growth, and increase survival rates in animal models. Additionally, N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide has been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective cancer therapeutic.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide is its selectivity for RNA polymerase I, which reduces the potential for off-target effects. However, one limitation is its relatively low potency, which may require high concentrations to achieve therapeutic effects. Additionally, the mechanism of action of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide may be influenced by the genetic background of cancer cells, which could affect its efficacy in different types of cancer.

Orientations Futures

Future research on N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide will focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide in cancer patients.
2. Identification of biomarkers that can predict which patients are most likely to respond to N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide.
3. Development of more potent analogs of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide that may be more effective as cancer therapeutics.
4. Investigation of the potential use of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide in combination with other cancer treatments, such as chemotherapy or immunotherapy.
Conclusion
N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide is a promising cancer therapeutic that has shown selective inhibition of RNA polymerase I and has demonstrated anticancer activity in preclinical studies. Further research is needed to evaluate its safety and efficacy in clinical trials and to identify ways to optimize its use as a cancer therapeutic.

Méthodes De Synthèse

The synthesis of N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide involves several steps, including the reaction of cyclobutanone with cyanide to form 1-cyanocyclobutanol, which is then reacted with N-methyl-4-(2,5-dimethylphenyl)-4-oxobutanamide to form the final product.

Applications De Recherche Scientifique

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide has been shown to have a selective inhibitory effect on RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which is essential for cancer cell growth and proliferation. As a result, N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide has shown potential as a cancer therapeutic agent.

Propriétés

IUPAC Name

N-(1-cyanocyclobutyl)-4-(2,5-dimethylphenyl)-N-methyl-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-5-6-14(2)15(11-13)16(21)7-8-17(22)20(3)18(12-19)9-4-10-18/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVULINQSNRZUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC(=O)N(C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.